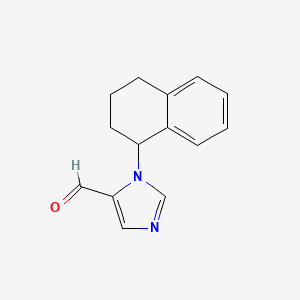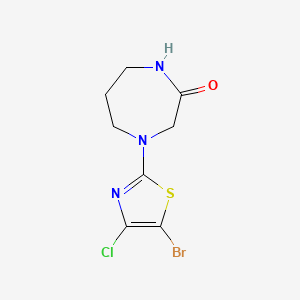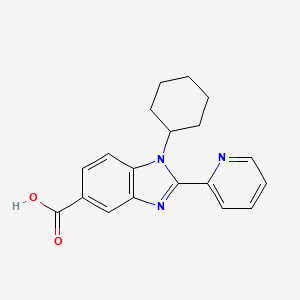
Isobutyltriphenylphosphonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyltriphenylphosphonium iodide is an organophosphorus compound with the molecular formula C22H24IP. It is a phosphonium salt where the phosphorus atom is bonded to three phenyl groups and one isobutyl group, with an iodide ion as the counterion. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form alkenes from aldehydes and ketones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isobutyltriphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with isobutyl iodide. The reaction typically occurs in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The general reaction is as follows:
Ph3P+CH3CH2CH(CH3)I→Ph3P+CH3CH2CH(CH3)I−
The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of isobutyl triphenylphosphonium iodide may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Isobutyltriphenylphosphonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium ion can participate in redox reactions.
Wittig Reactions: It is commonly used in the Wittig reaction to form alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, cyanide, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Alkenes: In Wittig reactions, the major products are alkenes.
Substituted Phosphonium Salts: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Aplicaciones Científicas De Investigación
Chemistry
Isobutyltriphenylphosphonium iodide is widely used in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction. It is also used as a phase-transfer catalyst in various organic transformations.
Biology and Medicine
In biological research, phosphonium salts are explored for their potential as mitochondrial targeting agents due to their ability to accumulate in mitochondria. This property is leveraged in the design of drugs and probes for mitochondrial studies.
Industry
In the industrial sector, isobutyl triphenylphosphonium iodide is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its role as a catalyst and reagent in various chemical processes makes it valuable in manufacturing.
Mecanismo De Acción
The mechanism of action of isobutyl triphenylphosphonium iodide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. The ylide reacts with carbonyl compounds to form alkenes. The general mechanism is as follows:
-
Formation of the ylide:
Ph3P+CH3CH2CH(CH3)I−+Base→Ph3P=CH3CH2CH(CH3)
-
Reaction with carbonyl compound:
Ph3P=CH3CH2CH(CH3)+R2C=O→R2C=CH3CH2CH(CH3)+Ph3P=O
The phosphonium ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of the desired alkene and triphenylphosphine oxide as a byproduct.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl triphenylphosphonium iodide
- Ethyl triphenylphosphonium iodide
- Propyl triphenylphosphonium iodide
Uniqueness
Isobutyltriphenylphosphonium iodide is unique due to the presence of the isobutyl group, which can influence its reactivity and selectivity in chemical reactions. The bulkiness of the isobutyl group can affect the steric environment around the phosphorus atom, potentially leading to different reaction outcomes compared to its methyl, ethyl, and propyl counterparts.
Propiedades
Fórmula molecular |
C22H24IP |
|---|---|
Peso molecular |
446.3 g/mol |
Nombre IUPAC |
2-methylpropyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C22H24P.HI/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
OVPOVBJOOFKCFI-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-(Trifluoromethoxy)phenyl)-[3,3'-bipyridine]-5-carboxamide](/img/structure/B8415045.png)




![9-((2,4-Dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbonitrile](/img/structure/B8415076.png)


![6-Hydroxy-2-oxotetrahydro-2H-3,5-methanocyclopenta[b]furan-3(3aH)-carbonitrile](/img/structure/B8415109.png)

